

(Phe2,Orn8)-oxytocin chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Phe2,Orn8)-oxytocin

Cat. No.: B12403282

[Get Quote](#)

(Phe2,Orn8)-Oxytocin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Phe2,Orn8)-oxytocin is a synthetic analogue of the neurohypophyseal hormone oxytocin. This cyclic nonapeptide is distinguished by the substitution of the native tyrosine at position 2 with phenylalanine and the leucine at position 8 with ornithine. These modifications confer a distinct pharmacological profile, rendering it a valuable tool for research into the vasopressin and oxytocin systems. This technical guide provides a detailed overview of the chemical structure, properties, and biological activities of **(Phe2,Orn8)-oxytocin**, with a focus on its receptor interaction and functional effects.

Chemical Structure and Properties

(Phe2,Orn8)-oxytocin is a cyclic peptide with a disulfide bridge between the cysteine residues at positions 1 and 6.^[1] The strategic substitutions at positions 2 and 8 significantly influence its receptor binding and selectivity.

Chemical Structure

IUPAC Name: (2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-benzyl-13-[(2S)-butan-2-yl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide[1]

Amino Acid Sequence: Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH₂ (Disulfide bridge: Cys1-Cys6)

Physicochemical Properties

A summary of the key physicochemical properties of **(Phe2,Orn8)-oxytocin** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₄₂ H ₆₅ N ₁₃ O ₁₁ S ₂	[1][2]
Molecular Weight	992.18 g/mol	[2][3]
Appearance	Solid	[2]

Pharmacological Properties

(Phe2,Orn8)-oxytocin is characterized as a selective vasopressin V1a receptor agonist.[2][3][4] Its interaction with the V1a receptor initiates a cascade of intracellular events, leading to various physiological responses, most notably smooth muscle contraction.

Receptor Binding Affinity and Selectivity

The binding affinity of **(Phe2,Orn8)-oxytocin** to the human vasopressin V1a receptor has been determined through radioligand binding assays. The compound exhibits high affinity for the V1a receptor. While it is known to be a selective V1a agonist, comprehensive data on its binding affinity to oxytocin, V1b, and V2 receptors in a single study is limited. However, it has been shown to have at least a 44-fold lower affinity for the V2 receptor compared to the V1a receptor.[5]

Receptor Subtype	Reported Ki (nM)	Source
Vasopressin V1a	11	[5]
Vasopressin V2	> 484	
Oxytocin	Not explicitly found	
Vasopressin V1b	Not explicitly found	

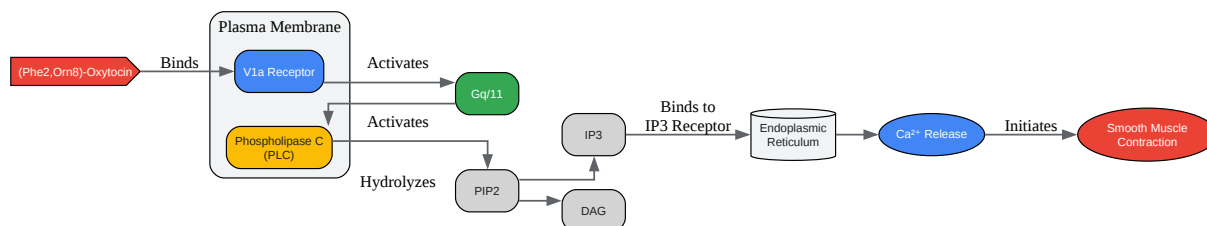
Functional Activity

The agonist activity of **(Phe2,Orn8)-oxytocin** at the V1a receptor has been functionally characterized by its ability to stimulate inositol phosphate accumulation and induce smooth muscle contraction.

Assay	Parameter	Value (nM)	Source
Inositol Phosphate Accumulation	Kact	1.7	[2] [3] [4]
Rabbit Epididymis Contraction	EC50	280	

Signaling Pathway

Upon binding to the vasopressin V1a receptor, a G-protein coupled receptor (GPCR), **(Phe2,Orn8)-oxytocin** initiates a well-defined signaling cascade. The V1a receptor is primarily coupled to the Gq/11 family of G proteins. Activation of this G protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration is a key event in the activation of downstream cellular processes, including smooth muscle contraction.



[Click to download full resolution via product page](#)

Caption: V1a Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of **(Phe2,Orn8)-oxytocin**.

Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity (K_i) of **(Phe2,Orn8)-oxytocin** for the vasopressin V1a receptor.

Objective: To determine the inhibitory constant (K_i) of **(Phe2,Orn8)-oxytocin** for the V1a receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

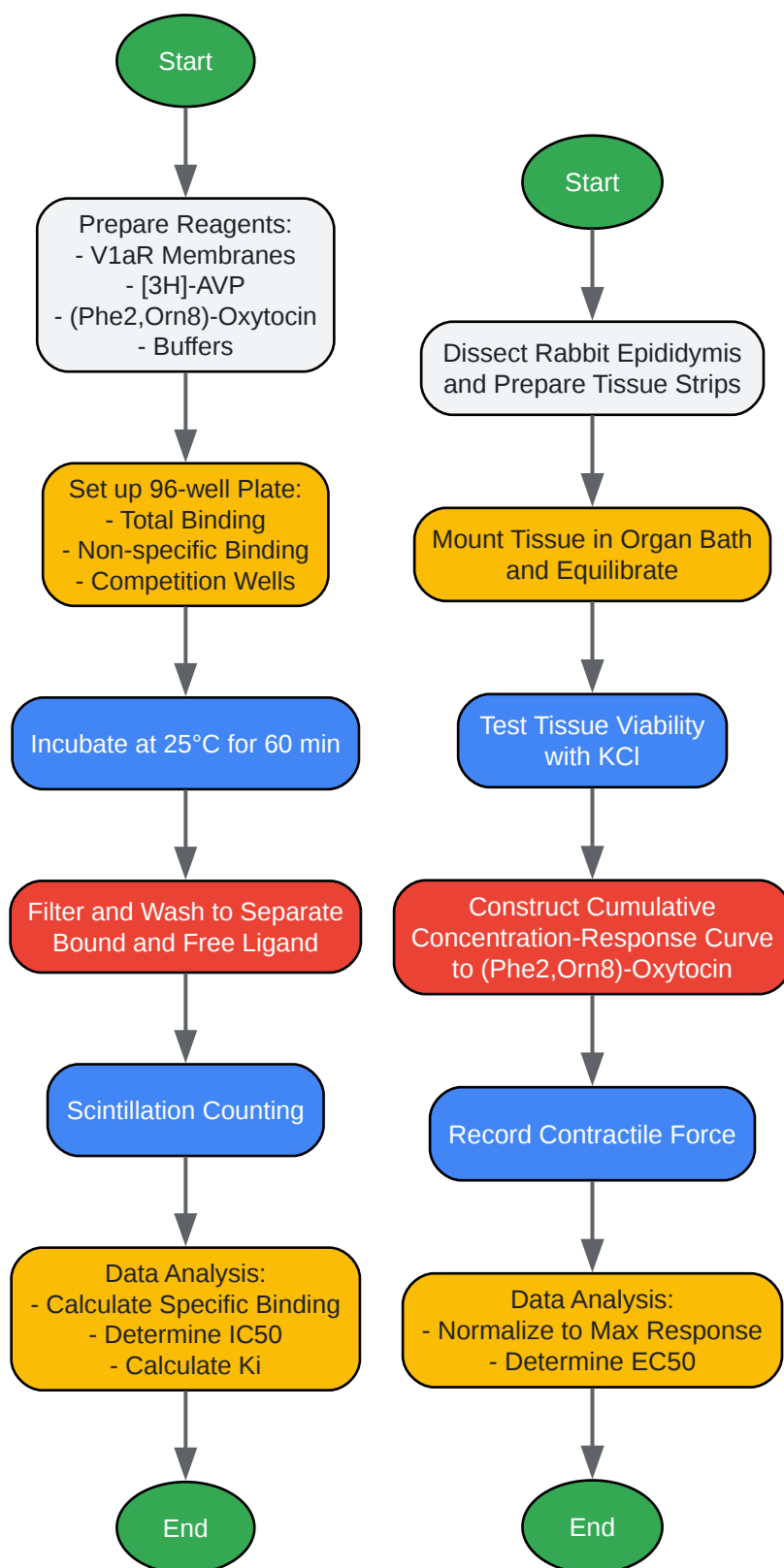
- Cell membranes expressing the human vasopressin V1a receptor.
- Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).
- Unlabeled **(Phe2,Orn8)-oxytocin**.
- Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

- Wash buffer: 50 mM Tris-HCl, pH 7.4.
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation cocktail.
- Scintillation counter.

Procedure:

- Membrane Preparation: Thaw the cell membranes expressing the V1a receptor on ice. Resuspend the membranes in assay buffer to a final protein concentration of 20-50 μ g/well .
- Assay Setup: In a 96-well plate, add the following components in triplicate:
 - Total Binding: 50 μ L of assay buffer, 50 μ L of [3H]-AVP (at a concentration near its K_d), and 100 μ L of membrane suspension.
 - Non-specific Binding: 50 μ L of a high concentration of unlabeled AVP (e.g., 1 μ M), 50 μ L of [3H]-AVP, and 100 μ L of membrane suspension.
 - Competition: 50 μ L of varying concentrations of **(Phe2,Orn8)-oxytocin**, 50 μ L of [3H]-AVP, and 100 μ L of membrane suspension.
- Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the logarithm of the **(Phe2,Orn8)-oxytocin** concentration.
- Determine the IC50 value (the concentration of **(Phe2,Orn8)-oxytocin** that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (Phe2,Orn8)-oxytocin | C42H65N13O11S2 | CID 9811830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Phe2,Orn8)-Oxytocin | CymitQuimica [cymitquimica.com]
- 3. (PHE2,ORN8)-OXYTOCIN | 2480-41-3 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Buy (Phe2,Orn8)-oxytocin [smolecule.com]
- To cite this document: BenchChem. [(Phe2,Orn8)-oxytocin chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403282#phe2-orn8-oxytocin-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com